molecular formula C10H19NO4 B14038055 tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B14038055
M. Wt: 217.26 g/mol
InChI Key: FSSQTAOGGBWNKE-SFYZADRCSA-N
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Description

tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a hydroxytetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the use of commercially available starting materials. One common method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with allyl bromide through a Barbier reaction, followed by column chromatography for purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to be mild, cost-effective, and efficient, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The hydroxytetrahydropyran ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a hydroxytetrahydropyran ring.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxyoxan-3-yl]carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1

InChI Key

FSSQTAOGGBWNKE-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1O

Origin of Product

United States

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